6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine ring structure, which imparts distinct chemical and biological properties. The molecular formula of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is C6H8N2OS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental safety, are often employed in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly with electrophiles, are common due to the active methylene group in the structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and alkylating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anticancer, antibacterial, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For instance, derivatives of this compound have been evaluated as antagonists of the 5-HT2A receptor, which is involved in neurotransmission .
Comparison with Similar Compounds
- 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine hydrobromides
- 2-Substituted thiazolo[3,2-a]pyrimidine derivatives
- Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates
Comparison: 6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific ring structure and the presence of an active methylene group, which makes it highly reactive towards electrophiles. This reactivity distinguishes it from other similar compounds and enhances its utility in various chemical reactions and biological applications .
Properties
CAS No. |
139218-70-5 |
---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
6,7-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N2OS/c9-5-1-2-7-6-8(5)3-4-10-6/h3-4H,1-2H2 |
InChI Key |
MJKCMOMFNMNOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.